molecular formula C24H28N2O5.HCl B193159 Benazepril hydrochloride CAS No. 86541-74-4

Benazepril hydrochloride

Katalognummer B193159
CAS-Nummer: 86541-74-4
Molekulargewicht: 460.9 g/mol
InChI-Schlüssel: VPSRQEHTHIMDQM-FKLPMGAJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Benazepril works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

Benazepril hydrochloride can be synthesized via an Ugi three-component reaction in trifluoroethanol . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .


Molecular Structure Analysis

The molecular formula of Benazepril hydrochloride is C24H28N2O5·HCl .


Chemical Reactions Analysis

The synthesis of Benazepril hydrochloride involves a multicomponent reaction (MCR) where at least three starting materials react to each other to form compounds with a diverse skeleton in one pot . The Ugi reaction is one of the most applied multicomponent reactions due to easy access to different scaffolds in shorter reaction times .


Physical And Chemical Properties Analysis

The molecular weight of Benazepril hydrochloride is 460.95 . The melting point is 148-149°C . The density is 1.26±0.1 g/cm3 (Predicted) .

Wissenschaftliche Forschungsanwendungen

Treatment of Hypertension

  • Application Summary : Benazepril Hydrochloride is indicated for the treatment of hypertension, to lower blood pressure . Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events .
  • Methods of Application : Benazepril Hydrochloride is administered orally in tablet form .
  • Results or Outcomes : The use of Benazepril Hydrochloride has been shown to effectively lower blood pressure, reducing the risk of cardiovascular events .

Synthesis of ACE Inhibitors

  • Application Summary : Benazepril Hydrochloride is used in the synthesis of ACE inhibitors . A formal enantioselective synthesis of Benazepril Hydrochloride, an anti-hypertensive drug, is reported .
  • Methods of Application : The synthesis employed an asymmetric aza-Michael addition of L-homophenylalanine ethyl ester (LHPE) to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester as the key step .
  • Results or Outcomes : The synthesis led to the preparation of (2 S,3’ S)-2-(2-oxo-2,3,4,5-tetrahydro-1 H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester, which is the key intermediate leading to Benazepril Hydrochloride .

Treatment of Diabetic Nephropathy

  • Application Summary : Benazepril Hydrochloride has been shown to improve diabetic nephropathy and decrease proteinuria by decreasing ANGPTL-4 expression .
  • Methods of Application : Benazepril Hydrochloride is administered orally .
  • Results or Outcomes : The use of Benazepril Hydrochloride has been shown to decrease proteinuria, urea, creatinine, triglycerides and total cholesterol levels, whereas the albumin level was increased . Furthermore, Benazepril Hydrochloride diminished kidney volume and ameliorated the pathological changes associated with diabetic nephropathy .

Treatment of Heart Failure

  • Application Summary : Benazepril Hydrochloride is used to treat heart failure . It helps to prevent the worsening of heart failure and reduces hospitalization due to heart failure .
  • Methods of Application : Benazepril Hydrochloride is administered orally .
  • Results or Outcomes : The use of Benazepril Hydrochloride has been shown to improve symptoms of heart failure and reduce hospitalization rates .

Veterinary Uses

  • Application Summary : Benazepril Hydrochloride is used to treat congestive heart failure in dogs and chronic kidney failure in cats and dogs .
  • Methods of Application : Benazepril Hydrochloride is administered orally .
  • Results or Outcomes : The use of Benazepril Hydrochloride has been shown to improve symptoms of heart failure in dogs and improve kidney function in cats and dogs .

Combination Therapy for Hypertension

  • Application Summary : Benazepril Hydrochloride is often used in combination with other medications to treat high blood pressure . Versions are available as the combinations benazepril/hydrochlorothiazide and benazepril/amlodipine .
  • Methods of Application : Benazepril Hydrochloride is administered orally, often in combination with other medications such as hydrochlorothiazide or amlodipine .
  • Results or Outcomes : The use of Benazepril Hydrochloride in combination with other medications has been shown to effectively lower blood pressure .

Treatment of Chronic Kidney Disease

  • Application Summary : Benazepril Hydrochloride is used to treat chronic kidney disease . It can help slow the progression of kidney damage .
  • Methods of Application : Benazepril Hydrochloride is administered orally .
  • Results or Outcomes : The use of Benazepril Hydrochloride has been shown to slow the progression of kidney damage in patients with chronic kidney disease .

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Zukünftige Richtungen

Benazepril is used to treat hypertension, congestive heart failure, and chronic renal failure . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It continues to be a subject of research and its use may expand in the future .

Eigenschaften

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045922
Record name Benazepril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benazepril hydrochloride

CAS RN

86541-74-4, 866541-74-4
Record name Benazepril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86541-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benazepril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZEPRIL HYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENAZEPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (10.0 g) and ethyl benzylpyruvate (26.4 g) in acetic acid (75 ml) and methanol (75 ml) was stirred at room temperature under nitrogen for 1 hour. Sodium cyanoborohydride (3.4 g) in methanol (25 ml) was added dropwise over 4 hours. The reaction mixture was stirred at room temperature for 24 hours. Concentrated hydrochloric acid (4 ml) was added dropwise, and the mixture stirred at room temperature for 1 hour. The reaction mixture was evaporated to dryness. The residue was partitioned between 150 ml of water and 50 ml of ether and adjusted to pH 9 with 40% sodium hydroxide. The layers were separated and the ether layer was discarded. The aqueous layer was adjusted to pH 4.3 with concentrated hydrochloric acid and extracted with 3×75 ml of ethyl acetate. The organic portions were dried (magnesium sulfate) and concentrated to dryness. Hydrogen chloride gas was bubbled into a solution of the crude product in 310 ml of methylene chloride for 5 minutes. The solution was evaporated and the residue was stirred in 225 ml of ether. The product was collected by filtration to give a 70:30 diastereomeric mixture as determined by high pressure liquid chromatography. The product was recrystallized from ethanol/ethyl acetate (1:3) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one hydrochloride melting at 246°-8° (dec.) and corresponding to the racemic isomer B.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benazepril hydrochloride
Reactant of Route 2
Benazepril hydrochloride
Reactant of Route 3
Benazepril hydrochloride
Reactant of Route 4
Benazepril hydrochloride
Reactant of Route 5
Benazepril hydrochloride
Reactant of Route 6
Reactant of Route 6
Benazepril hydrochloride

Citations

For This Compound
2,010
Citations
IE Panderi - Journal of pharmaceutical and biomedical analysis, 1999 - Elsevier
… benazepril hydrochloride and hydrochlorothiazide in pharmaceutical dosage forms is described. The determination of benazepril hydrochloride … 1 for benazepril hydrochloride and 18.50…
Number of citations: 83 www.sciencedirect.com
IE Panderi, M Parissi-Poulou - Journal of pharmaceutical and biomedical …, 1999 - Elsevier
… Its combination with benazepril hydrochloride increases the antihypertensive effects. … Benazepril hydrochloride and hydrochlorothiazide of pharmaceutical purity grade were kindly …
Number of citations: 71 www.sciencedirect.com
E Dinç - Analytical letters, 2002 - Taylor & Francis
… hydrochlorothiazide and benazepril hydrochloride in the … 0–36 µg/mL of benazepril hydrochloride in 0.1 M NaOH. The … hydrochlorothiazide and benazepril hydrochloride in samples…
Number of citations: 49 www.tandfonline.com
FA El-Yazbi, HH Abdine, RA Shaalan - Journal of pharmaceutical and …, 1999 - Elsevier
Three sensitive and accurate methods are presented for the determination of benazepril in its dosage forms. The first method uses derivative spectrophotometry to resolve the …
Number of citations: 61 www.sciencedirect.com
G Kaiser, R Ackermann, A Sioufi - American Heart Journal, 1989 - Elsevier
… dose of benazepril hydrochloride (mean + SD; n = 35 and 61). mg benazepril hydrochloride. … a single dose of 5 or 10 mg benazepril hydrochloride or two 10 mg doses separated by 42 …
Number of citations: 70 www.sciencedirect.com
KR Naidu, UN Kale, MS Shingare - Journal of pharmaceutical and …, 2005 - Elsevier
… Benazepril hydrochloride (BH) and its active metabolite benazeprilat are non-sulfhydryl angiotensin converting enzyme (ACE) inhibitors. ACE is a peptidyl dipeptidase that catalyses the …
Number of citations: 205 www.sciencedirect.com
T Watanabe, M Mishina - Journal of Veterinary Medical Science, 2007 - jstage.jst.go.jp
We examined effects of an angiotensin converting-enzyme inhibitor, benazepril hydrochloride (BH), on renal hypertension and chronic renal failure (CRF) in cats. For experimental CRF, …
Number of citations: 59 www.jstage.jst.go.jp
J Häggström, A Boswood, M O'grady… - Journal of Veterinary …, 2008 - Wiley Online Library
… pimobendan and the other would receive benazepril hydrochloride. The study was designed … (benazepril hydrochloride) in dogs diagnosed as suffering from CHF attributable to MMVD. …
Number of citations: 369 onlinelibrary.wiley.com
G Kaiser, R Ackermann, W Dieterle, CJ Durnin… - European journal of …, 1990 - Springer
The pharmacokinetics and pharmacodynamics of a single oral dose benazepril·HCl 10 mg have been studied in 15 healthy volunteers aged 65 to 80 y. The kinetics of unchanged …
Number of citations: 35 link.springer.com
F Belal, HH Abdine, AA Al-Badr - Profiles of Drug Substances, Excipients …, 2005 - Elsevier
… of Benazepril hydrochloride. It is obtained as a white to off-white crystalline powder. Benazepril hydrochloride, … Benazepril hydrochloride, being a prodrug of the diacid benazeprilat, is …
Number of citations: 7 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.